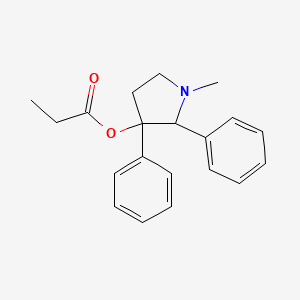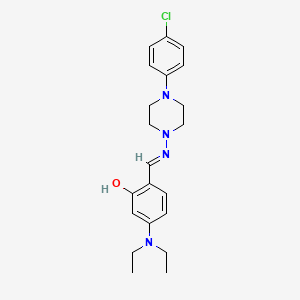
3,4-Dimethyl-1-pentene
Übersicht
Beschreibung
3,4-Dimethyl-1-pentene is an organic compound with the molecular formula C7H14. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain, and two methyl groups attached to the third and fourth carbon atoms. This compound is also known by its IUPAC name, 3,4-dimethylpent-1-ene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-1-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is distilled off as it forms .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated through fractional distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3,4-dimethylpentane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3,4-Dimethyl-1-pentanol, 3,4-dimethyl-2-pentanone, or 3,4-dimethylpentanoic acid.
Reduction: 3,4-Dimethylpentane.
Substitution: 3,4-Dimethyl-1,2-dichloropentane or 3,4-dimethyl-1,2-dibromopentane.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1-pentene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While not directly used in biological studies, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: The compound itself is not commonly used in medicine, but its derivatives may have potential pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentene: A linear alkene with a double bond between the first and second carbon atoms.
2-Methyl-1-butene: A branched alkene with a methyl group attached to the second carbon atom.
3,3-Dimethyl-1-butene: A branched alkene with two methyl groups attached to the third carbon atom.
Uniqueness
3,4-Dimethyl-1-pentene is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. The presence of two methyl groups on adjacent carbon atoms can lead to steric hindrance, affecting the compound’s behavior in chemical reactions compared to its linear or differently branched counterparts .
Eigenschaften
IUPAC Name |
3,4-dimethylpent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXQNMTMDKVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871189 | |
| Record name | 3,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-78-6 | |
| Record name | 1-Pentene, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylpent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)
![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)

![5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000598.png)




